2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane
Description
2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane is a fluorinated epoxide featuring two 4-trifluoromethylphenyl (CF₃Ph) groups at the 2-position and a methyl group at the 3-position of the oxirane ring. Its molecular formula is C₁₇H₁₂F₆O, with a molecular weight of 346.27 g/mol. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the epoxide ring, making it highly reactive in nucleophilic ring-opening reactions.
Properties
IUPAC Name |
3-methyl-2,2-bis[4-(trifluoromethyl)phenyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O/c1-10-15(24-10,11-2-6-13(7-3-11)16(18,19)20)12-4-8-14(9-5-12)17(21,22)23/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLHBKIUZSCJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and Pd/C . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. The use of readily available raw materials and scalable reaction conditions makes the industrial production of this compound feasible. The process involves halogenation, substitution, and oxidation steps, followed by dehydration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: It is explored for its potential pharmacological properties, including its role in drug development.
Industry: The compound is used in the production of advanced materials, such as fluorinated polyimides, which have applications in electronics and aerospace
Mechanism of Action
The mechanism of action of 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to participate in various chemical reactions, including radical trifluoromethylation. The pathways involved include the formation of carbon-centered radical intermediates, which play a crucial role in its reactivity and stability .
Comparison with Similar Compounds
Substituent Influence on Reactivity
- Trifluoromethyl vs. Methoxy Groups :
- 2-(4-Methoxyphenyl)-3-methyloxirane (CAS 51410-46-9) contains a methoxy (-OCH₃) group, which is electron-donating. This reduces the electrophilicity of the epoxide ring compared to trifluoromethyl-substituted analogs, leading to slower nucleophilic attack rates .
- In contrast, the CF₃ groups in 2,2-bis(4-trifluoromethylphenyl)-3-methyloxirane withdraw electron density, increasing ring strain and electrophilicity. This enhances its reactivity in ring-opening reactions, such as with amines or thiols .
Steric and Electronic Effects of Bis-Substitution
- 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (Molbank 2014, M816) features diazirinyl groups instead of CF₃. The diazirine moiety introduces photoactivatable properties, enabling applications in photoaffinity labeling for studying protein-ligand interactions.
Comparative Data Table
Biological Activity
2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane, commonly referred to as a trifluoromethyl-substituted epoxide, is a compound that has garnered interest in various fields of research due to its unique chemical properties. The trifluoromethyl group () is known for enhancing biological activity in many organic compounds, particularly in medicinal chemistry. This article delves into the biological activities associated with this compound, supported by data tables and case studies.
The compound's structure can be represented as follows:
- Chemical Formula : CHFO
- CAS Number : 100554-31-2
The presence of the trifluoromethyl groups significantly influences its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activities. For instance, studies have shown that similar trifluoromethyl-substituted compounds demonstrate significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 2 | MRSA |
| Compound B | 4 | E. faecalis |
| 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane | TBD | TBD |
Note: TBD indicates that specific data for 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane is yet to be determined.
Anti-Cancer Activity
The incorporation of the trifluoromethyl group has been linked to increased anti-cancer activity in various compounds. A study focusing on isoxazole derivatives revealed that the presence of this moiety significantly improved their potency against human breast cancer cell lines (MCF-7).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Isoxazole A | 19.72 | MCF-7 |
| Isoxazole B (with ) | 2.63 | MCF-7 |
| 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane | TBD | TBD |
The biological activity of 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane may involve several mechanisms:
- Enzyme Interaction : The compound could interact with specific enzymes or receptors, modulating biochemical pathways.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Activity : The presence of fluorinated groups often enhances the antioxidant properties of organic molecules.
Study 1: Trifluoromethylated Isoxazoles
A series of fully-substituted 4-(trifluoromethyl)isoxazoles were synthesized and evaluated for their anti-cancer activities. Among these, a compound with an IC50 value of 2.63 µM exhibited significant activity against MCF-7 cells, highlighting the potential of trifluoromethyl groups in enhancing therapeutic effects.
Study 2: Antimicrobial Activity
In a comparative study, various pyrazole derivatives were tested for their antimicrobial efficacy against standard bacterial strains. Compounds with trifluoromethyl substitutions showed improved efficacy compared to their non-fluorinated counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
